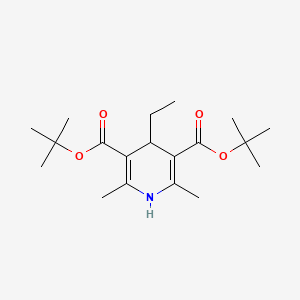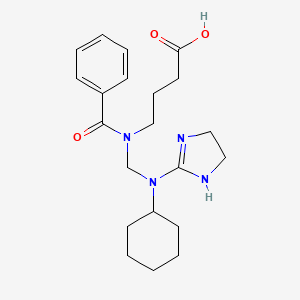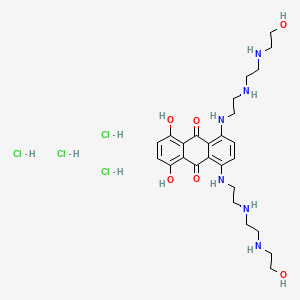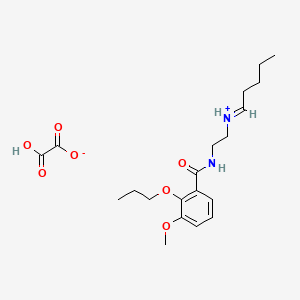
1,4-Diethyl-2,5-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-2,5-diiodobenzene is an organic compound with the molecular formula C₁₀H₁₂I₂ and a molecular weight of 386.01100 g/mol. It is characterized by a benzene ring substituted with two iodine atoms at the 2 and 5 positions and two ethyl groups at the 1 and 4 positions. This compound is known for its high density of 1.937 g/cm³ and a boiling point of 342.4°C at 760 mmHg.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diethyl-2,5-diiodobenzene can be synthesized through various synthetic routes. One common method involves the iodination of 1,4-diethylbenzene using iodine in the presence of a suitable catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective iodination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diethyl-2,5-diiodobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can reduce the iodine atoms.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce diethylbenzenes or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-2,5-diiodobenzene has several scientific research applications across various fields:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: It is used in the production of polarizing films for liquid crystal displays and other industrial applications.
Wirkmechanismus
1,4-Diethyl-2,5-diiodobenzene is similar to other iodinated benzene derivatives, such as 1,4-diiodobenzene and 1,4-dicyclohexyl-2,5-diiodobenzene. its unique combination of ethyl groups and iodine atoms distinguishes it from these compounds. The presence of ethyl groups can influence the reactivity and physical properties of the compound, making it suitable for specific applications that other iodinated benzene derivatives may not be ideal for.
Vergleich Mit ähnlichen Verbindungen
1,4-Diiodobenzene
1,4-Dicyclohexyl-2,5-diiodobenzene
1,4-Diethylbenzene
Eigenschaften
CAS-Nummer |
96802-17-4 |
|---|---|
Molekularformel |
C10H12I2 |
Molekulargewicht |
386.01 g/mol |
IUPAC-Name |
1,4-diethyl-2,5-diiodobenzene |
InChI |
InChI=1S/C10H12I2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
CTWJTDSEKVBFMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1I)CC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















